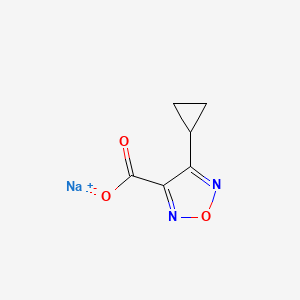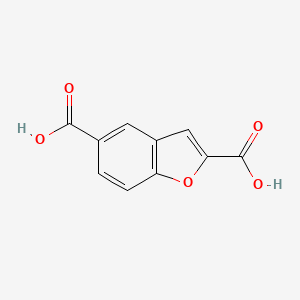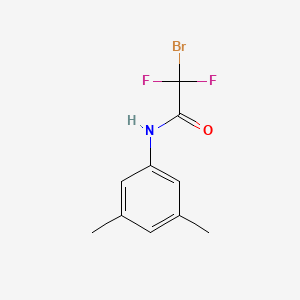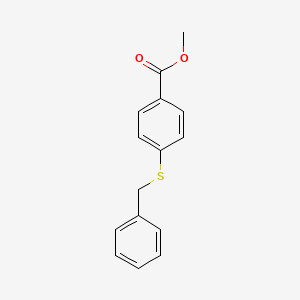![molecular formula C12H7Cl2N3O2S B14024643 2,4-Dichloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14024643.png)
2,4-Dichloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(BENZENESULFONYL)-2,4-DICHLORO-PYRROLO[3,2-D]PYRIMIDINE is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core substituted with benzenesulfonyl and dichloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BENZENESULFONYL)-2,4-DICHLORO-PYRROLO[3,2-D]PYRIMIDINE typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichloropyrimidine with a suitable pyrrole derivative in the presence of a base can yield the desired pyrrolo[3,2-d]pyrimidine core. Subsequent sulfonylation with benzenesulfonyl chloride in the presence of a base such as triethylamine can introduce the benzenesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(BENZENESULFONYL)-2,4-DICHLORO-PYRROLO[3,2-D]PYRIMIDINE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
5-(BENZENESULFONYL)-2,4-DICHLORO-PYRROLO[3,2-D]PYRIMIDINE has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors and other therapeutic agents.
Biological Studies: Used in studies involving protein-ligand interactions and enzyme inhibition.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 5-(BENZENESULFONYL)-2,4-DICHLORO-PYRROLO[3,2-D]PYRIMIDINE often involves the inhibition of specific enzymes or receptors. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This inhibition can disrupt cellular signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
5-(BENZENESULFONYL)-2,4-DICHLORO-PYRROLO[3,2-D]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzenesulfonyl group enhances its ability to interact with biological targets, while the dichloro substitution provides additional sites for further functionalization .
Propiedades
Fórmula molecular |
C12H7Cl2N3O2S |
|---|---|
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
5-(benzenesulfonyl)-2,4-dichloropyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H7Cl2N3O2S/c13-11-10-9(15-12(14)16-11)6-7-17(10)20(18,19)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
CCMLKOCZPHJCLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC(=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine](/img/structure/B14024594.png)
![Tert-butyl 1-formyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14024595.png)

![8-phenyl-5,11-diaza-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide](/img/structure/B14024606.png)
![1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14024612.png)


![[(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;bromopalladium(1+)](/img/structure/B14024631.png)
![(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B14024642.png)
